Computed Lipophilicity (XLogP3) Comparison – Lower LogP Than Methyl Analog Improves Drug-Likeness
The target compound exhibits a computed XLogP3 of 1.3, which is 0.6 log units lower than its closest non-oxetane analog, 5-bromo-2-methylpyridine (XLogP3 = 1.9) [1]. This reduction in lipophilicity is attributable to the electron-withdrawing and polar nature of the oxetane ring. In contrast, the non-brominated oxetane analog 2-(oxetan-3-yl)pyridine shows an even lower XLogP3 of 0.6, while the ether-linked analog 5-bromo-2-(oxetan-3-yloxy)pyridine displays an intermediate value of 1.5 [2]. The target compound thus occupies a 'sweet spot' of moderate lipophilicity, balancing membrane permeability (favored by the bromine contribution) with aqueous solubility (enhanced by the oxetane) [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 5-Bromo-2-methylpyridine: XLogP3 = 1.9; 2-(Oxetan-3-yl)pyridine: XLogP3 = 0.6; 5-Bromo-2-(oxetan-3-yloxy)pyridine: XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = −0.6 vs. methyl analog; +0.7 vs. non-brominated oxetane analog; −0.2 vs. ether analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release), consistent methodology across all compounds |
Why This Matters
A 0.6 log unit reduction in lipophilicity can significantly improve aqueous solubility and reduce off-target binding, directly influencing lead optimization decisions during procurement.
- [1] PubChem CID 1201020 (5-Bromo-2-methylpyridine), Computed Properties: XLogP3 = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/3430-13-5#section=Chemical-and-Physical-Properties View Source
- [2] PubChem CID 105400813 (5-Bromo-2-(oxetan-3-yloxy)pyridine), XLogP3-AA = 1.5; CID 14046521 (2-(Oxetan-3-yl)pyridine), XLogP3-AA = 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/1600912-06-8; https://pubchem.ncbi.nlm.nih.gov/compound/117267-56-8 View Source
- [3] PubChem CID 130116336, Computed Properties: XLogP3-AA = 1.3. View Source
